Cvt-313

Content Navigation

CAS Number

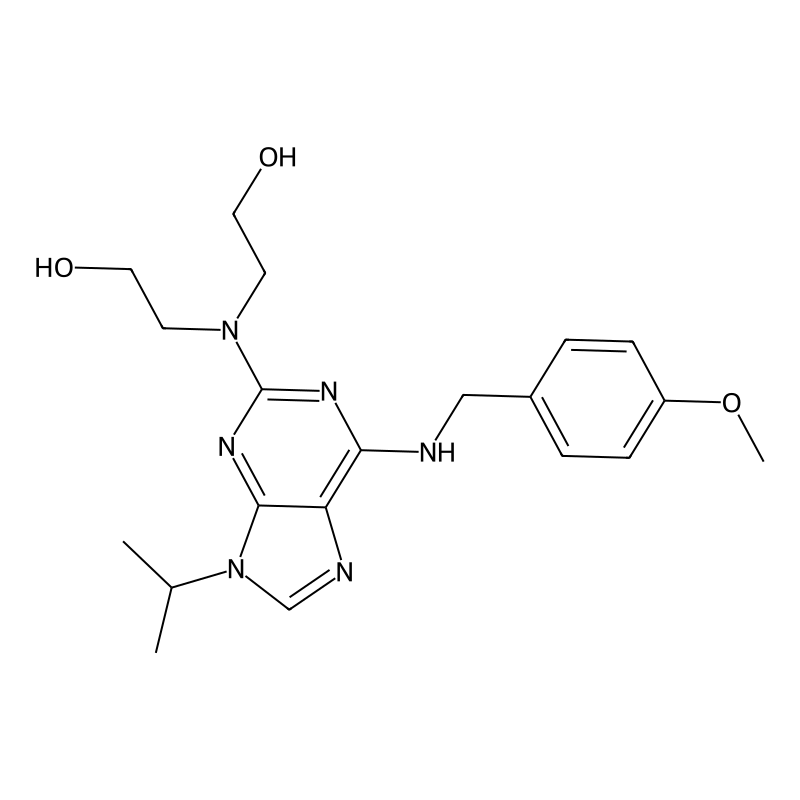

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

CVT-313 is a cell-permeable purine analog that functions as a potent, reversible, and ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2). With an in vitro IC50 of 0.5 µM and a Ki of 95 nM, it is heavily utilized in cell cycle research to induce arrest at the G1/S boundary and to study aberrant cell proliferation [1]. Its high solubility in DMSO (≥20 mg/mL) and established stability in standard in vitro and in vivo formulations make it a reliable precursor for biochemical assays, restenosis modeling, and stem cell maintenance protocols [1].

Substituting CVT-313 with broader-spectrum purine analogs like roscovitine or olomoucine compromises assay specificity and downstream cellular phenotypes. While generic CDK inhibitors target multiple kinases (CDK1, CDK2, CDK5, CDK7, and CDK9) with similar affinities, CVT-313 offers a quantified selectivity window, particularly against CDK1 and CDK4 [1]. In sensitive applications such as embryonic stem cell (ESC) culture, off-target inhibition by roscovitine can induce unwanted morphological differentiation and loss of pluripotency markers, whereas CVT-313 maintains the undifferentiated state while controlling proliferation [2]. Consequently, procurement of exact CVT-313 is essential for reproducible, CDK2-specific phenotypic outcomes without confounding multi-kinase suppression.

References

- [1] Brooks EE, Gray NS, Joly A, et al. CVT-313, a specific and potent inhibitor of CDK2 that prevents neointimal proliferation. J Biol Chem. 1997 Nov 14;272(46):29207-11. doi: 10.1074/jbc.272.46.29207.

- [2] Li VC, Ballabeni A, Kirschner MW. Gap 1 phase length and mouse embryonic stem cell self-renewal. Proc Natl Acad Sci U S A. 2012 Jul 31;109(31):12550-5. doi: 10.1073/pnas.1206740109.

Target Selectivity (CDK2 vs. CDK1/CDK4)

CVT-313 demonstrates a highly specific inhibition profile for CDK2 (IC50 = 0.5 µM) compared to structurally related kinases. Achieving half-maximal inhibition of CDK1 (IC50 = 4.2 µM) and CDK4 (IC50 = 215 µM) requires 8.5-fold and 430-fold higher concentrations, respectively [1]. This contrasts with broader inhibitors like roscovitine, which exhibit overlapping affinities for CDK1 and CDK2.

| Evidence Dimension | Kinase Inhibition (IC50) |

| Target Compound Data | CDK2 IC50 = 0.5 µM |

| Comparator Or Baseline | CDK1 IC50 = 4.2 µM; CDK4 IC50 = 215 µM |

| Quantified Difference | 8.5-fold selectivity over CDK1 and 430-fold over CDK4 |

| Conditions | In vitro kinase assay with ATP competition |

Ensures targeted G1/S phase arrest without prematurely triggering M-phase or broadly disrupting other cell cycle checkpoints.

Stem Cell Pluripotency Maintenance During Cell Cycle Elongation

When applied to mouse embryonic stem cells (ESCs) to elongate the G1 phase, sublethal concentrations of CVT-313 (e.g., 8 µM) successfully alter cell cycle structure without inducing morphological changes [1]. In contrast, the broader CDK inhibitor roscovitine induces morphological signs of differentiation and a reduction in pluripotency markers (Oct4) in a fraction of the cells [1].

| Evidence Dimension | ESC Morphology and Pluripotency Marker Retention |

| Target Compound Data | CVT-313 maintains undifferentiated colony morphology and Oct4 expression |

| Comparator Or Baseline | Roscovitine induces morphological flattening and loss of pluripotency markers |

| Quantified Difference | CVT-313 preserves 100% undifferentiated morphology at 8 µM, whereas roscovitine triggers differentiation phenotypes |

| Conditions | Mouse ESCs cultured for 10 days with sublethal inhibitor concentrations |

Critical for researchers procuring inhibitors for stem cell expansion or cell-cycle synchronization where maintaining pluripotency is a strict requirement.

In Vivo Efficacy in Restenosis Models

The stability and in vivo efficacy of CVT-313 have been validated in a rat carotid artery model of restenosis. A brief intraluminal exposure to 1.25 mg/kg CVT-313 reduced neointima formation by 80% compared to vehicle controls [1]. This demonstrates that the compound's formulation and pharmacokinetic properties are suitable for complex in vivo disease modeling.

| Evidence Dimension | Neointima Formation Inhibition |

| Target Compound Data | 80% reduction in neointima area at 1.25 mg/kg |

| Comparator Or Baseline | Vehicle control (0% reduction) |

| Quantified Difference | 80% absolute reduction in aberrant proliferation |

| Conditions | Denuded rat carotid artery model of restenosis |

Validates the compound's stability, processability, and bioavailability for in vivo cardiovascular and anti-proliferative disease modeling.

Absence of Cross-Reactivity with Unrelated Kinases

CVT-313 exhibits no significant inhibitory effect on unrelated ATP-dependent serine/threonine kinases. Assays measuring the activity of MAPK, PKA, and PKC showed that CVT-313 requires concentrations exceeding 1.25 mM to achieve an IC50, which is more than 2,500-fold higher than its IC50 for CDK2 [1].

| Evidence Dimension | Non-CDK Kinase Inhibition (MAPK, PKA, PKC) |

| Target Compound Data | IC50 > 1.25 mM |

| Comparator Or Baseline | CDK2 IC50 = 0.5 µM |

| Quantified Difference | >2,500-fold selectivity margin against unrelated signaling kinases |

| Conditions | In vitro kinase profiling assays |

Prevents cross-reactivity in complex cellular assays, ensuring that observed phenotypic changes are strictly CDK2-dependent.

G1/S Phase Synchronization in Mammalian Cell Cultures

Due to its 8.5-fold selectivity for CDK2 over CDK1, CVT-313 is the optimal choice for arresting cells at the G1/S boundary without interfering with M-phase progression. It is highly suitable for synchronizing normal and tumor human/murine cell lines in vitro[1].

Pluripotency Maintenance in Embryonic Stem Cell Research

Unlike roscovitine, which can induce unwanted differentiation, CVT-313 allows researchers to elongate the G1 phase and alter cell cycle dynamics in mouse ESCs while strictly preserving undifferentiated colony morphology and pluripotency markers like Oct4 [2].

In Vivo Modeling of Restenosis and Vascular Proliferation

CVT-313's proven efficacy in reducing neointima formation by 80% following intraluminal administration makes it a validated precursor for developing and testing anti-restenotic therapies in animal models of arterial injury [1].

References

- [1] Brooks EE, Gray NS, Joly A, et al. CVT-313, a specific and potent inhibitor of CDK2 that prevents neointimal proliferation. J Biol Chem. 1997 Nov 14;272(46):29207-11. doi: 10.1074/jbc.272.46.29207.

- [2] Li VC, Ballabeni A, Kirschner MW. Gap 1 phase length and mouse embryonic stem cell self-renewal. Proc Natl Acad Sci U S A. 2012 Jul 31;109(31):12550-5. doi: 10.1073/pnas.1206740109.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Dong P, Maddali MV, Srimani JK, Thélot F, Nevins JR, Mathey-Prevot B, You L. Division of labour between Myc and G1 cyclins in cell cycle commitment and pace control. Nat Commun. 2014 Sep 1;5:4750. doi: 10.1038/ncomms5750. PubMed PMID: 25175461; PubMed Central PMCID: PMC4164785.

3: Hwang CY, Lee SM, Park SS, Kwon KS. CDK2 differentially controls normal cell senescence and cancer cell proliferation upon exposure to reactive oxygen species. Biochem Biophys Res Commun. 2012 Aug 17;425(1):94-9. doi: 10.1016/j.bbrc.2012.07.059. Epub 2012 Jul 20. PubMed PMID: 22819841.

4: Gräub R, Lancero H, Pedersen A, Chu M, Padmanabhan K, Xu XQ, Spitz P, Chalkley R, Burlingame AL, Stokoe D, Bernstein HS. Cell cycle-dependent phosphorylation of human CDC5 regulates RNA processing. Cell Cycle. 2008 Jun 15;7(12):1795-803. Epub 2008 Jun 25. PubMed PMID: 18583928; PubMed Central PMCID: PMC2940709.

5: Deterding LJ, Bunger MK, Banks GC, Tomer KB, Archer TK. Global changes in and characterization of specific sites of phosphorylation in mouse and human histone H1 Isoforms upon CDK inhibitor treatment using mass spectrometry. J Proteome Res. 2008 Jun;7(6):2368-79. doi: 10.1021/pr700790a. Epub 2008 Apr 17. PubMed PMID: 18416567; PubMed Central PMCID: PMC2761089.

6: Faber AC, Chiles TC. Inhibition of cyclin-dependent kinase-2 induces apoptosis in human diffuse large B-cell lymphomas. Cell Cycle. 2007 Dec 1;6(23):2982-9. PubMed PMID: 18156799.

7: Bhattacharjee RN, Banks GC, Trotter KW, Lee HL, Archer TK. Histone H1 phosphorylation by Cdk2 selectively modulates mouse mammary tumor virus transcription through chromatin remodeling. Mol Cell Biol. 2001 Aug;21(16):5417-25. PubMed PMID: 11463824; PubMed Central PMCID: PMC87264.

8: Sriram V, Patterson C. Cell cycle in vasculoproliferative diseases: potential interventions and routes of delivery. Circulation. 2001 May 15;103(19):2414-9. Review. PubMed PMID: 11352893.

9: Gray N, Détivaud L, Doerig C, Meijer L. ATP-site directed inhibitors of cyclin-dependent kinases. Curr Med Chem. 1999 Sep;6(9):859-75. Review. PubMed PMID: 10495356.

10: Brooks EE, Gray NS, Joly A, Kerwar SS, Lum R, Mackman RL, Norman TC, Rosete J, Rowe M, Schow SR, Schultz PG, Wang X, Wick MM, Shiffman D. CVT-313, a specific and potent inhibitor of CDK2 that prevents neointimal proliferation. J Biol Chem. 1997 Nov 14;272(46):29207-11. PubMed PMID: 9360999.

Explore Compound Types